molecular formula C11H11N B1432752 2-(1-Phenylcyclopropyl)acetonitrile CAS No. 149488-95-9

2-(1-Phenylcyclopropyl)acetonitrile

Cat. No.: B1432752
CAS No.: 149488-95-9
M. Wt: 157.21 g/mol
InChI Key: ZDCGDVYPXDJWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylcyclopropyl)acetonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is a cyclopropyl derivative of acetonitrile and has the molecular formula C11H11N. This compound is known for its unique structure, which includes a phenyl group attached to a cyclopropyl ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylcyclopropyl)acetonitrile typically involves the reaction of phenylcyclopropyl ketone with sodium cyanide in the presence of a suitable solvent. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylcyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylcyclopropyl carboxylic acid or phenylcyclopropyl ketone.

    Reduction: 2-(1-Phenylcyclopropyl)ethylamine.

    Substitution: Various substituted phenylcyclopropyl derivatives.

Scientific Research Applications

2-(1-Phenylcyclopropyl)acetonitrile has diverse applications in scientific research:

    Chemistry: It serves as a valuable building block for synthesizing novel compounds and studying reaction mechanisms.

    Biology: The compound is used in the development of biochemical assays and as a probe for studying biological pathways.

    Medicine: It has potential therapeutic applications, including the development of new drug candidates.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Phenylcyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetonitrile: Lacks the phenyl group, making it less complex in structure.

    Phenylacetonitrile: Does not have the cyclopropyl ring, leading to different chemical properties.

    Cyclopropylmethylamine: Similar structure but with an amine group instead of a nitrile group

Uniqueness

2-(1-Phenylcyclopropyl)acetonitrile is unique due to its combination of a phenyl group and a cyclopropyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1-phenylcyclopropyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c12-9-8-11(6-7-11)10-4-2-1-3-5-10/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCGDVYPXDJWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149488-95-9
Record name 2-(1-phenylcyclopropyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Phenylcyclopropyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-Phenylcyclopropyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(1-Phenylcyclopropyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(1-Phenylcyclopropyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1-Phenylcyclopropyl)acetonitrile
Reactant of Route 6
2-(1-Phenylcyclopropyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.